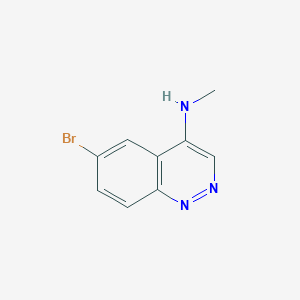
6-Bromo-N-methylcinnolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-methylcinnolin-4-amine is a heterocyclic aromatic amine with a bromine atom at the 6th position and a methyl group attached to the nitrogen atom at the 4th position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methylcinnolin-4-amine typically involves the bromination of cinnoline derivatives followed by N-methylation. One common method starts with the bromination of cinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The brominated product is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. These methods also help in reducing the formation of undesirable by-products and improving the overall safety of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methylcinnolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of various substituted cinnoline derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
6-Bromo-N-methylcinnolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-N-methylcinnolin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The bromine atom and the nitrogen in the cinnoline ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Similar structure but with a quinoline ring and a difluoromethyl group.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Contains an indazole ring and a carboxylic acid group.
Uniqueness
6-Bromo-N-methylcinnolin-4-amine is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-N-methylcinnolin-4-amine |
InChI |
InChI=1S/C9H8BrN3/c1-11-9-5-12-13-8-3-2-6(10)4-7(8)9/h2-5H,1H3,(H,11,13) |
InChI Key |
GQNJTVNAAWOIHN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















